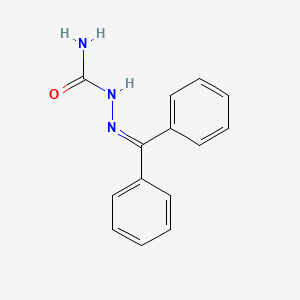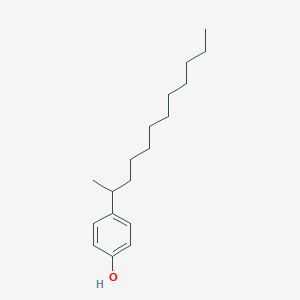
5-amino-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxamide: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 5-position, a thioxo group at the 2-position, and a carboxamide group at the 4-position. It is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiourea with glyoxal in the presence of ammonia. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.
Thiourea and Glyoxal Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the cyclization process.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Conditions: Mild to moderate heating, solvent medium (e.g., dichloromethane)
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous conditions, solvent medium (e.g., tetrahydrofuran)
-
Substitution
Reagents: Alkyl halides, acyl chlorides
Conditions: Basic or acidic medium, depending on the nature of the substituent
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines or thiols
Substitution: Formation of N-substituted imidazoles
Aplicaciones Científicas De Investigación
5-amino-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-amino-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with nucleic acids, affecting DNA and RNA synthesis. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-amino-4-imidazolecarboxamide: Similar structure but lacks the thioxo group.
5-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxamide: Contains a thiazole ring instead of an imidazole ring.
4-amino-5-carbamoylimidazole: Similar structure but with different substituents.
Uniqueness
The presence of the thioxo group at the 2-position and the carboxamide group at the 4-position makes 5-amino-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxamide unique. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
14395-65-4 |
|---|---|
Fórmula molecular |
C4H6N4OS |
Peso molecular |
158.18 g/mol |
Nombre IUPAC |
5-amino-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide |
InChI |
InChI=1S/C4H6N4OS/c5-2-1(3(6)9)7-4(10)8-2/h5H2,(H2,6,9)(H2,7,8,10) |
Clave InChI |
AWXPZHQBLAJAHQ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(NC(=S)N1)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate](/img/structure/B14720578.png)
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B14720585.png)






![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)





